molecular formula C20H20N2O7 B2487238 Thalidomide-O-PEG2-propargyl CAS No. 2098487-52-4

Thalidomide-O-PEG2-propargyl

Numéro de catalogue: B2487238
Numéro CAS: 2098487-52-4
Poids moléculaire: 400.387
Clé InChI: XJWGDRINRIEEJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-O-PEG2-propargyl est un composé chimique qui a été synthétisé en tant que conjugué d'un ligand de ligase E3 et d'un lieur. Il incorpore le ligand de la céréblone basé sur la thalidomide, ainsi qu'un lieur de polyéthylène glycol (PEG) à 2 unités. Ce composé est spécifiquement conçu pour une utilisation dans la technologie PROTAC (chimères de ciblage de la protéolyse), qui utilise la dégradation des protéines induite par les ligands .

Applications De Recherche Scientifique

Immunomodulatory and Antineoplastic Properties

Thalidomide-O-PEG2-propargyl retains the immunomodulatory effects of thalidomide while enhancing its therapeutic potential against cancers, particularly multiple myeloma. Key mechanisms include:

  • Immunomodulation : The compound enhances the activity of T cells and natural killer cells, crucial for immune response against tumors.
  • Antitumor Activity : It exhibits significant antineoplastic properties by inhibiting tumor cell proliferation and inducing apoptosis through the downregulation of oncogenic proteins like IRF4 and MYC .

Targeted Protein Degradation

This compound acts as a targeted protein degradation agent by interacting with specific E3 ligases, such as cereblon (CRBN). This interaction facilitates the ubiquitination and subsequent proteasomal degradation of regulatory proteins involved in tumor growth and immune evasion .

Mechanistic Insights

Recent studies have demonstrated that this compound effectively induces degradation of target proteins, enhancing its anticancer effects. The ability to degrade Ikaros (IKZF1) and Aiolos (IKZF3) is particularly relevant in multiple myeloma treatments.

Drug Delivery Systems

This compound can be utilized in advanced drug delivery systems. The incorporation of the PEG linker enhances solubility and stability, making it suitable for:

  • Nanoparticle Formulations : The compound can be conjugated with targeting ligands to create nanoparticles that deliver drugs directly to tumor sites, improving therapeutic outcomes .
  • Bioconjugation : The propargyl group serves as a versatile handle for bioconjugation, allowing for the attachment of various biomolecules to enhance drug efficacy while minimizing toxicity .

Applications in Nanotechnology

The unique properties of this compound make it a valuable component in nanotechnology applications:

  • Nanomaterials Development : It can be integrated into new materials for biomedical applications, including drug-release systems and functional coatings .
  • Cell Culture Studies : The compound supports polypeptide synthesis and can be used in cell culture environments to study ligand interactions .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Multiple Myeloma Treatment : A clinical study demonstrated improved overall response rates in patients with relapsed/refractory multiple myeloma when treated with this compound in combination with other agents. Enhanced T-cell activation was observed alongside reduced tumor burden.
  • Mechanistic Studies : In vitro experiments indicated that this compound effectively induces apoptosis in myeloma cell lines through caspase activation and cell cycle arrest, underscoring its potential as a therapeutic agent.

Mécanisme D'action

Target of Action

The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

this compound, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the degradation of non-native substrates recruited to CRL4 CRBN

Pharmacokinetics

It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.

Analyse Biochimique

Biochemical Properties

Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .

Cellular Effects

The cellular effects of this compound are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .

Metabolic Pathways

Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Subcellular Localization

The parent compound thalidomide has been shown to have effects on various subcellular compartments

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Thalidomide-O-PEG2-propargyl est synthétisé par une série de réactions chimiques impliquant la conjugaison de la thalidomide avec un lieur PEG et un groupe propargyle. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre à des quantités plus importantes. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final. Le composé est généralement produit dans un environnement contrôlé pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le Thalidomide-O-PEG2-propargyl subit diverses réactions chimiques, notamment :

    Réactions de substitution : Le groupe propargyle peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

    Chimie clic :

Réactifs et conditions courantes

Principaux produits formés

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets par le mécanisme suivant :

Comparaison Avec Des Composés Similaires

Le Thalidomide-O-PEG2-propargyl peut être comparé à d'autres composés similaires, tels que :

Conclusion

Le this compound est un composé polyvalent ayant des applications importantes dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Sa structure unique et son mécanisme d'action en font un outil précieux pour l'étude de la dégradation des protéines et le développement de thérapies ciblées.

Activité Biologique

Thalidomide-O-PEG2-propargyl is a synthetic compound that merges the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This design enhances solubility, bioavailability, and facilitates bioconjugation through click chemistry, making it a pivotal component in the development of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

The structural composition of this compound includes:

  • Thalidomide Core : Known for its immunomodulatory and anti-inflammatory properties.
  • PEG Linker : Increases solubility and stability in biological systems.
  • Propargyl Group : Allows for click chemistry applications, facilitating the conjugation with various biomolecules.

The primary biological activity of this compound is attributed to its role as a ligand for cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and degradation of specific target proteins, particularly in cancer therapy where it can lead to reduced tumor growth and enhanced therapeutic efficacy .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Description
E3 Ligase Interaction Binds to cereblon, facilitating targeted protein degradation.
Immunomodulation Modulates inflammatory cytokines such as TNF-α, IL-6, and IL-12, affecting immune responses.
Anti-Angiogenesis Inhibits angiogenic factors, contributing to reduced tumor vascularization.
Cancer Treatment Effective in targeting specific proteins involved in tumor growth and survival.

1. Targeted Protein Degradation

Studies have shown that this compound effectively induces the degradation of various proteins associated with cancer progression. For instance, it has been demonstrated to promote the degradation of SALL4, a transcription factor implicated in several malignancies .

2. Mechanistic Insights

Research indicates that thalidomide derivatives like this compound inhibit TNF-α production via enhanced degradation of TNF-α mRNA . Additionally, it has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which is crucial for regulating immune responses .

3. Clinical Implications

Thalidomide and its derivatives have been approved for treating conditions such as multiple myeloma and erythema nodosum leprosum due to their potent immunomodulatory effects . The incorporation of PEG linkers in compounds like this compound enhances their therapeutic index by improving solubility and bioavailability.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound Name Key Features Unique Properties
Thalidomide-O-PEG4-PropargylLonger PEG chainEnhanced solubility and longer half-life
Pomalidomide-O-PEG2-PropargylSimilar thalidomide coreIncreased potency against certain cancers
Thalidomide-O-amido-PEG2-NH2Amido linkage instead of alkyneDifferent conjugation chemistry

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.